1,1'-(2-tert-Butoxyethane-1,1-diyl)dibenzene
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Overview
Description
1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected through a central ethane chain substituted with a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene typically involves the reaction of benzyl chloride with tert-butyl alcohol in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the tert-butyl group is introduced to the ethane chain, followed by the coupling of the benzene rings.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The benzene rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives
Scientific Research Applications
1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group and benzene rings contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1-Bromo-1,2-ethanediyl)dibenzene: Similar structure but with a bromo group instead of a tert-butoxy group.
1,1’-(1,2-Dihydroxyethane-1,1-diyl)dibenzene: Contains hydroxyl groups instead of a tert-butoxy group.
1,1’-(2-Methoxyethane-1,1-diyl)dibenzene: Features a methoxy group instead of a tert-butoxy group.
Uniqueness
1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic properties
Properties
CAS No. |
61082-14-2 |
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Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-1-phenylethyl]benzene |
InChI |
InChI=1S/C18H22O/c1-18(2,3)19-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3 |
InChI Key |
DHJLQKPYXLIWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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